2-Methylpyrazine-d6

Overview

Description

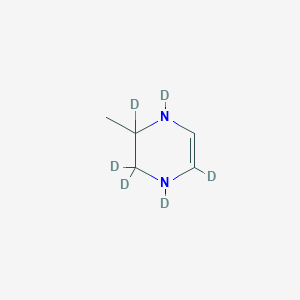

2-Methylpyrazine-d6 is the deuterium labeled 2-Methylpyrazine . It is a type of alkylpyrazine that can be identified in roasted red pepper seed oils . It is used as a key intermediate in the synthesis of pyrazineamide, an anti-tubercular drug .

Synthesis Analysis

2-Methylpyrazine is an alkyl-substituted pyrazine used as a key intermediate in the synthesis of pyrazineamide, an anti-tubercular drug . Synthesis of 2-methylpyrazine (2-MP) and 2,6-dimethylpyrazine (2,6-DMP) using crude glycerol has become prominent due to their wide range of applications, both from the fertilizer and nutrition industry .Molecular Structure Analysis

The empirical formula of 2-Methylpyrazine-d6 is C5D6N2 . It has a molecular weight of 100.15 . The SMILES string representation of its structure is [2H]c1nc([2H])c(nc1[2H])C([2H])([2H])[2H] .Physical And Chemical Properties Analysis

2-Methylpyrazine-d6 has a boiling point of 135 °C (lit.) and a melting point of -29 °C (lit.) . It has a density of 1.095 g/mL at 25 °C .Scientific Research Applications

Synthesis and Catalysis

2-Methylpyrazine is synthesized via a catalytic reaction involving ethylene diamine and propylene glycol. Notably, the use of alumina-supported copper catalysts, particularly with chromium promoters, enhances the dehydrogenation process, leading to high selectivity and conversion rates in the production of 2-methylpyrazine (F. Jing et al., 2008).

Molecular Dynamics and Quantum Chemistry

2-Methylpyrazine and its derivatives have been studied extensively in molecular dynamics and quantum chemistry. For instance, their corrosion inhibitory action on steel surfaces has been evaluated using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulation methods. These studies help in understanding the molecular interactions and effectiveness of these compounds as corrosion inhibitors (Sourav Kr et al., 2014).

Spectroscopy and Structural Analysis

The conformational preferences and cationic structures of 2-methylpyrazine have been investigated using high-resolution spectroscopy and natural bond orbital analysis. This research provides insights into the molecular structure and dynamics of 2-methylpyrazine, including its ionization energy and vibrational frequencies (Do Won Kang et al., 2019).

Application in Food Science

2-Methylpyrazine has notable applications in food science, especially in the analysis of coffee roasting processes. Its formation and concentration in roasted coffee beans can be used to monitor and control the roasting process, contributing to the flavor profile of the coffee (L. Hashim & H. Chaveron, 1995).

Environmental Biodegradation

A bacterium capable of using 2-methylpyrazine as a sole carbon and energy source was discovered, signifying an environmental application in the biodegradation of pyrazine compounds. This bacterium could potentially be used in waste treatment processes, especially for industrial emissions containing pyrazines (S. Rappert et al., 2006).

Safety And Hazards

2-Methylpyrazine-d6 is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is advised to keep away from heat, sparks, open flames, and hot surfaces. Precautionary measures against static discharge are recommended. In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, it is recommended to call a poison center or doctor if you feel unwell .

Relevant Papers The relevant papers retrieved discuss the use of 2-Methylpyrazine-d6 in various applications. For instance, one paper discusses the use of 2-Methylpyrazine as a ligand to prepare coordination polymer . Another paper explores the conformational preference of the methyl group and the highest occupied molecular orbitals (HOMOs) of 2-methylpyrazine and its cation .

properties

IUPAC Name |

1,2,3,3,4,5-hexadeuterio-2-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5-4-6-2-3-7-5/h2-3,5-7H,4H2,1H3/i2D,4D2,5D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPLZXBGEWGNRU-VABULYMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CN(C(C(N1[2H])([2H])[2H])([2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine | |

CAS RN |

1219804-84-8 | |

| Record name | 1219804-84-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492291.png)

amine hydrochloride](/img/structure/B1492297.png)

![4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B1492300.png)

amine](/img/structure/B1492302.png)

amine hydrochloride](/img/structure/B1492303.png)

![3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492306.png)

![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492311.png)

![3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492312.png)

![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1492314.png)